molecular formula C6H2F3I2N B595243 2,3-Diiodo-5-(trifluoromethyl)pyridine CAS No. 1227599-67-8

2,3-Diiodo-5-(trifluoromethyl)pyridine

Cat. No.: B595243
CAS No.: 1227599-67-8
M. Wt: 398.893
InChI Key: VLXFJYJAZSYLCZ-UHFFFAOYSA-N
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Description

2,3-Diiodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by iodine atoms at positions 2 and 3 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₆H₂F₃I₂N, with a molecular weight of 432.89 g/mol . The compound is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of iodine substituents . The trifluoromethyl group enhances electron-withdrawing properties, stabilizing the pyridine ring and influencing its chemical behavior .

Properties

IUPAC Name

2,3-diiodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXFJYJAZSYLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679124
Record name 2,3-Diiodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-67-8
Record name 2,3-Diiodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine typically involves the iodination of 5-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the 2 and 3 positions of the pyridine ring . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Diiodo-5-(trifluoromethyl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of iodine atoms and a trifluoromethyl group enhances its reactivity and allows for selective functionalization of the pyridine ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂Cl₂F₃N
  • Molecular Weight : 215.99 g/mol
  • Physical State : Liquid (MP: -2°C, BP: 172°C)
  • Key Features :
    • Chlorine atoms at positions 2 and 3 provide moderate leaving-group ability, making it a precursor for agrochemicals like herbicides and insecticides .
    • Synthesized via vapor-phase halogen exchange or chlorination of 2-chloro-5-(trifluoromethyl)pyridine .
    • Regulatory Status: Subject to EPA reporting requirements under PMN P–83–237 due to its use in industrial applications .

Comparison :

  • The diiodo analogue exhibits higher molecular weight and reduced volatility (solid vs. liquid state).
  • Iodine substituents enhance reactivity in nucleophilic aromatic substitution compared to chlorine, enabling diverse functionalization .

5-Bromo-2,3-diiodopyridine

  • Molecular Formula : C₅H₂BrI₂N
  • Molecular Weight : ~423.79 g/mol
  • Key Features :
    • Bromine at position 5 introduces steric bulk and alters electronic properties compared to the trifluoromethyl group.
    • Used in synthesizing heterocyclic compounds for pharmaceutical research .

Comparison :

  • The trifluoromethyl group in 2,3-diiodo-5-(trifluoromethyl)pyridine increases electronegativity, enhancing stability and directing effects in electrophilic substitution reactions .

5-Chloro-3-iodo-2-methoxypyridine

  • Molecular Formula: C₆H₅ClINO
  • Molecular Weight : ~299.47 g/mol
  • Key Features :
    • Methoxy (-OCH₃) at position 2 acts as an electron-donating group, contrasting with the electron-withdrawing trifluoromethyl group.
    • Applications include medicinal chemistry intermediates .

Comparison :

  • The methoxy group reduces ring electrophilicity compared to the diiodo-CF₃ derivative, limiting utility in reactions requiring strong electron-deficient substrates .

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

  • Molecular Formula : C₁₁H₁₂F₃IN₂O
  • Molecular Weight : 372.13 g/mol
  • Key Features: Pivalamide functionalization at position 2 improves solubility in organic solvents.

Comparison :

  • The diiodo compound lacks the pivalamide group, making it more reactive but less soluble in polar solvents .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents Primary Applications
This compound C₆H₂F₃I₂N 432.89 Solid 2,3-I, 5-CF₃ Organic synthesis building block
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 215.99 Liquid 2,3-Cl, 5-CF₃ Agrochemical intermediates
5-Bromo-2,3-diiodopyridine C₅H₂BrI₂N ~423.79 Not specified 2,3-I, 5-Br Pharmaceutical intermediates
5-Chloro-3-iodo-2-methoxypyridine C₆H₅ClINO ~299.47 Not specified 2-OCH₃, 3-I, 5-Cl Medicinal chemistry

Biological Activity

2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No. 1227599-67-8) is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two iodine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions.

Structural Formula

C6H2I2F3N\text{C}_6\text{H}_2\text{I}_2\text{F}_3\text{N}

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. A study focusing on various trifluoromethyl-pyridine derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance its bioactivity by improving lipophilicity and cellular uptake .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to cancer metabolism, which could be leveraged for therapeutic applications .

The mechanism of action for this compound is not yet fully elucidated but is hypothesized to involve:

  • Receptor Binding: The halogen substituents may facilitate binding to specific molecular targets, modulating receptor activity.
  • Enzyme Interaction: The compound may alter enzyme kinetics by acting as a competitive or non-competitive inhibitor.
  • Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may improve cellular penetration, allowing for greater bioavailability within target tissues.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
2,3-Dichloro-5-(trifluoromethyl)pyridineStructureModerate antimicrobial activity
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroanilineStructureInvestigated for various biological activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry tested various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-diiodo-5-(trifluoromethyl)pyridine, and how are intermediates purified?

  • Methodology : The synthesis typically involves halogenation of a trifluoromethylpyridine precursor. For example, direct iodination of 5-(trifluoromethyl)pyridine derivatives using iodine monochloride (ICl) or iodine in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–25°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitoring via TLC or HPLC is critical to isolate intermediates and avoid di-iodinated byproducts .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substitution patterns. Absence of aromatic protons (due to iodination) and a singlet for the trifluoromethyl group (δ19F60δ_{19F} \approx -60 ppm) are key markers .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z=422.79m/z = 422.79 for C₆H₂F₃I₂N) and isotopic patterns for iodine .

Advanced Research Questions

Q. What challenges arise in achieving regioselective diiodination of trifluoromethylpyridines, and how can they be addressed?

  • Challenge : Competing iodination at the 4-position or over-iodination.
  • Solutions :

  • Use directing groups (e.g., temporary protection of the pyridine nitrogen) to enhance 2,3-selectivity .
  • Optimize reaction stoichiometry (e.g., 2.2 equiv I₂ per iodination site) and temperature (−10°C to minimize side reactions) .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for heterocyclic library synthesis?

  • Reaction Design :

  • Palladium catalysts (Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl/heteroaryl boronic acids in THF/water (3:1) at 80–100°C .
  • Key Observations : The 2-iodo position is more reactive than the 3-iodo site due to steric and electronic effects, enabling sequential coupling for asymmetric biheterocyclic systems .

Q. Are there contradictions in reported spectroscopic data for this compound, and how should researchers validate their findings?

  • Data Discrepancies : Variations in 13C^{13}\text{C} NMR shifts (e.g., trifluoromethyl carbon δ ≈ 120–125 ppm) due to solvent effects or impurity interference.
  • Validation :

  • Compare with structurally analogous compounds (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) .
  • Use heteronuclear 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Applications :

  • Serves as a versatile intermediate for kinase inhibitors (e.g., FGFR1-targeting compounds via cross-coupling with pyrrolopyridine motifs) .
  • Enables incorporation of trifluoromethyl groups to enhance metabolic stability and binding affinity .

Q. How is this compound utilized in materials science for functionalized polymers?

  • Methodology :

  • Polymerization via Heck coupling to create π-conjugated polymers with electron-withdrawing trifluoromethyl groups, enhancing charge transport in OLEDs .
  • Example : Blending with iridium(III) complexes for greenish-blue phosphorescent emitters (external quantum efficiency up to 33.5%) .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields in large-scale syntheses?

  • Approach :

  • Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio).
  • Pareto analysis identifies critical factors (e.g., catalyst type contributes 60% to yield variance) .
    • Case Study : A 15% yield increase achieved by switching from Pd(OAc)₂ to PdCl₂(dtbpf) in cross-coupling reactions .

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